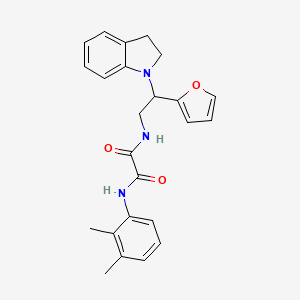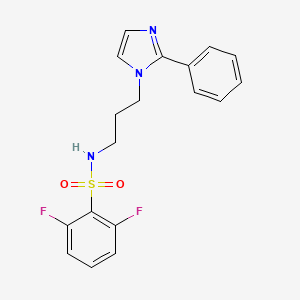
2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with difluoro groups and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions.
Attachment of the Imidazole to the Propyl Chain: This step involves the alkylation of the imidazole with a suitable propyl halide, often using a base such as potassium carbonate in a polar aprotic solvent.
Introduction of the Benzenesulfonamide Core: The final step involves the sulfonation of the difluorobenzene with chlorosulfonic acid, followed by the coupling of the resulting sulfonyl chloride with the imidazole-containing propylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The benzenesulfonamide core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-substituted derivative, while coupling reactions could produce more complex biaryl structures .
科学研究应用
2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: Its properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor function. The difluoro groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
- 2,4-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
- 2,6-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
- 2,6-difluoro-N-(3-(2-methyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
Uniqueness
The unique combination of difluoro groups and the imidazole moiety in 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide provides distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
2,6-difluoro-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c19-15-8-4-9-16(20)17(15)26(24,25)22-10-5-12-23-13-11-21-18(23)14-6-2-1-3-7-14/h1-4,6-9,11,13,22H,5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUJQTQRSCDYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

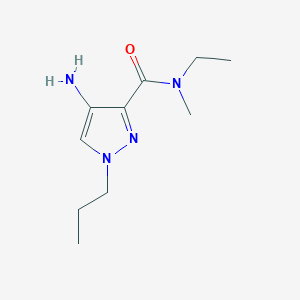
![7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2804779.png)


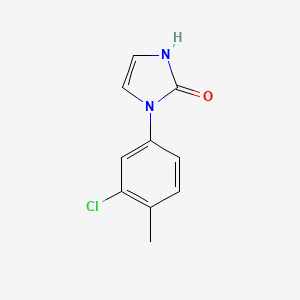
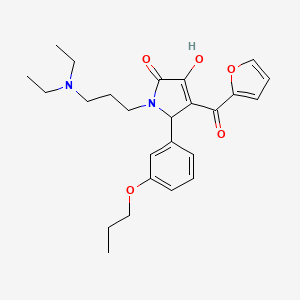
![N-[1-[(4-Cyanophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2804789.png)
![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)


![4-ethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2804795.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)
